

Application Notes and Protocols for D-Glucose-d12 Analysis by NMR Spectroscopy

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Compound of Interest

Compound Name: *D-Glucose-d12-1*

Cat. No.: *B12423024*

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This document provides detailed application notes and standardized protocols for the preparation and analysis of D-Glucose-d12 by Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended to ensure high-quality, reproducible data for quantitative and qualitative assessments.

Introduction

D-Glucose-d12, a deuterated isotopologue of glucose, serves as a crucial internal standard in metabolic studies and quantitative NMR (qNMR) applications. Its use allows for the precise quantification of glucose and its metabolites in complex biological matrices by minimizing signal overlap with protons from the sample matrix. Accurate and reproducible NMR analysis is contingent upon meticulous sample preparation. This document outlines the necessary steps and parameters for achieving reliable results.

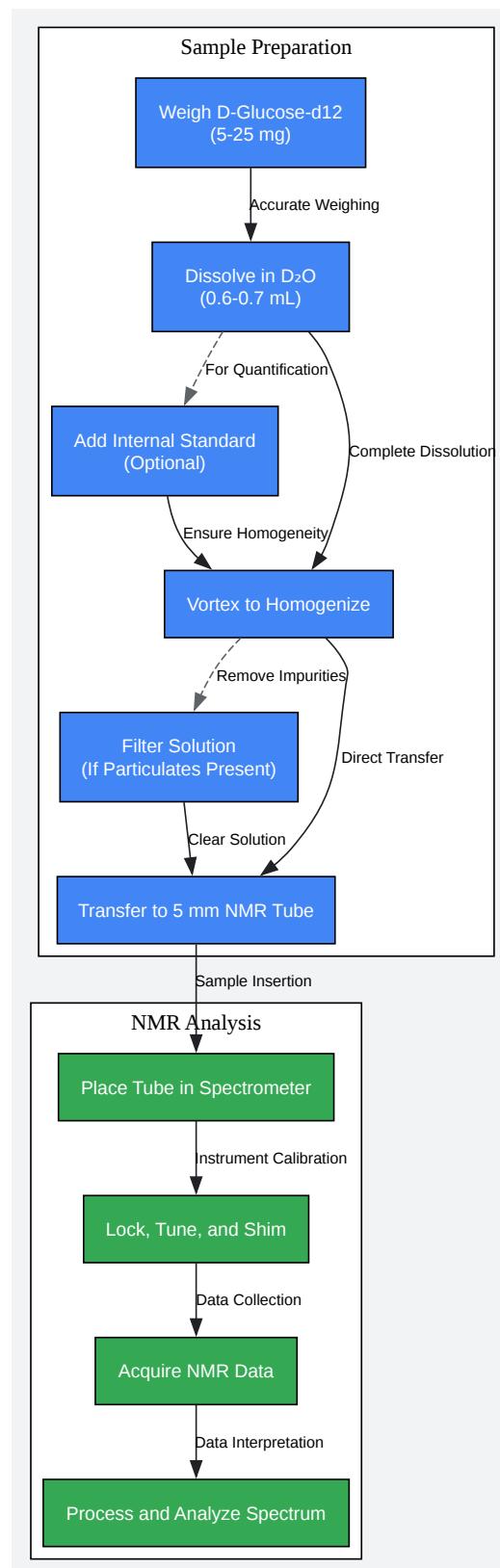
Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of D-Glucose-d12 samples for NMR analysis.

Parameter	Recommended Value	Notes
Sample Concentration	5 - 25 mg/mL	For routine ^1H NMR. Higher concentrations (50-100 mg/mL) may be necessary for ^{13}C NMR to achieve a good signal-to-noise ratio in a reasonable time. [1]
Solvent Volume	0.6 - 0.7 mL	Standard for 5 mm NMR tubes to ensure optimal shimming and data quality. [1]
Deuterated Solvent	Deuterium Oxide (D_2O , 99.9 atom % D)	D_2O is the solvent of choice for glucose analysis due to its high polarity and ability to dissolve sugars. [2]
Internal Standard (Optional)	3-(trimethylsilyl)propionic-2,2,3,3-d ₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS)	For precise chemical shift referencing and quantification. [2]
NMR Tube Specifications	5 mm diameter, high precision	Use clean, high-quality tubes to avoid signal distortion and spinning problems. [3]

Experimental Workflow

The following diagram illustrates the complete workflow for the preparation of a D-Glucose-d12 sample for NMR analysis.



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Workflow for D-Glucose-d12 NMR Sample Preparation and Analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for preparing D-Glucose-d12 samples for NMR spectroscopy.

4.1. Materials and Reagents

- D-Glucose-d12 (≥ 97 atom % D)
- Deuterium Oxide (D₂O, 99.9 atom % D)
- Internal Standard (e.g., TSP or DSS), optional
- High-precision 5 mm NMR tubes, clean and dry
- Volumetric flasks and pipettes
- Vortex mixer
- Syringe filters (0.22 μ m), optional

4.2. Sample Preparation Procedure

- Weighing the Sample: Accurately weigh between 5 and 25 mg of D-Glucose-d12 directly into a clean, dry vial. For quantitative ¹³C NMR, a higher amount (50-100 mg) may be required.
- Solvent Addition: Add approximately 0.6 mL of D₂O to the vial containing the D-Glucose-d12.
- Addition of Internal Standard (Optional): If quantitative analysis or precise chemical shift referencing is required, add a known amount of an internal standard like TSP or DSS.
- Dissolution and Homogenization: Securely cap the vial and vortex the mixture until the D-Glucose-d12 is completely dissolved. Gentle warming may be applied if dissolution is slow, but ensure the sample is cooled to room temperature before proceeding.
- Filtration (If Necessary): If any particulate matter is visible, filter the solution through a syringe filter directly into the NMR tube to prevent shimming issues.

- Transfer to NMR Tube: Carefully transfer the final solution into a clean, high-precision 5 mm NMR tube. Ensure the liquid height is between 4 and 5 cm to be within the optimal detection region of the NMR coil.
- Capping and Labeling: Cap the NMR tube securely and label it clearly.

4.3. NMR Data Acquisition

The following are general starting parameters for data acquisition on a 400 MHz or higher spectrometer. These may need to be optimized for your specific instrument and sample.

Parameter	¹ H NMR	¹³ C NMR
Pulse Program	Standard single-pulse (e.g., zg30)	Proton-decoupled (e.g., zgpg30)
Solvent	D ₂ O	D ₂ O
Number of Scans	16 - 64	1024 - 4096
Relaxation Delay (d1)	1.0 - 2.0 s	2.0 s
Acquisition Time	~3 - 4 s	~1 - 2 s
Spectral Width	10 - 12 ppm	200 - 220 ppm
Temperature	298 K (25 °C)	298 K (25 °C)

4.4. Data Processing and Analysis

- Fourier Transformation: Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ¹H) and perform a Fourier transform.
- Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
- Chemical Shift Referencing: Reference the ¹H spectrum to the residual HDO signal at approximately 4.79 ppm or to the signal of the internal standard (e.g., TSP at 0.00 ppm).

- **Integration and Quantification:** For quantitative analysis, integrate the relevant signals and compare them to the integral of the known concentration of the internal standard.

Concluding Remarks

The protocols and guidelines presented here provide a robust framework for the preparation and analysis of D-Glucose-d12 by NMR spectroscopy. Adherence to these procedures will facilitate the acquisition of high-quality, reproducible data essential for research and development in metabolic studies and other applications requiring precise quantification of glucose.

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